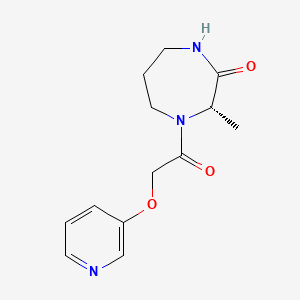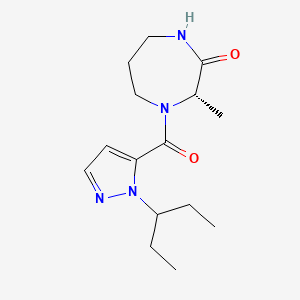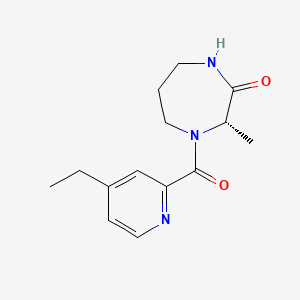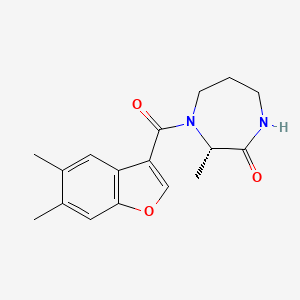
(3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as BRD0705, is a small molecule inhibitor that has shown potential in various scientific research applications.
Mécanisme D'action
(3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one works by binding to the bromodomain of BET proteins, preventing their interaction with acetylated histones and ultimately leading to the inhibition of gene transcription. This mechanism of action has been shown to be effective in various cancer cell lines.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of BET proteins and thus affects gene transcription. Physiologically, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one in lab experiments is its specificity towards BET proteins, which allows for targeted inhibition of gene transcription. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research involving (3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one. One such direction is to investigate its potential as a therapeutic agent in various types of cancer. Another direction is to explore its potential in other areas of research, such as epigenetics and gene regulation. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for use in various assays and experiments.
Méthodes De Synthèse
The synthesis of (3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one involves the reaction of 3-bromo-2-oxo-1H-pyridine-4-carboxylic acid with 3-methyl-1,4-diazepan-2-one in the presence of coupling reagents such as EDC and HOBt. The reaction yields this compound as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
(3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one has been found to have potential in various scientific research applications. One such application is in cancer research, where it has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various types of cancer.
Propriétés
IUPAC Name |
(3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O3/c1-7-10(17)14-4-2-6-16(7)12(19)8-3-5-15-11(18)9(8)13/h3,5,7H,2,4,6H2,1H3,(H,14,17)(H,15,18)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKWFCYYEJYVJX-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=C(C(=O)NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=C(C(=O)NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)

![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)
![(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)

![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352370.png)

![(3S)-4-[5-(difluoromethoxy)-1-methylpyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352376.png)
![(3S)-4-[2-(cyclopropylamino)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352382.png)
![(3S)-3-methyl-4-[4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352389.png)
![(3S)-4-[3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352404.png)

![(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352409.png)